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molecular formula C11H16N2O3 B1490090 Ethyl 1-(tert-butyl)-4-formyl-1H-pyrazole-3-carboxylate CAS No. 1374258-06-6

Ethyl 1-(tert-butyl)-4-formyl-1H-pyrazole-3-carboxylate

Cat. No. B1490090
M. Wt: 224.26 g/mol
InChI Key: FUBGSHXHSIWUKA-UHFFFAOYSA-N
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Patent
US08859773B2

Procedure details

To a yellow orange solution of (E)-ethyl 2-(2-tert-butylhydrazono)propanoate (22.9 g, 123 mmol) in toluene (300 mL) was added (chloromethylene)dimethylammonium chloride (Vilsmeier salt, 34.0 g, 252 mmol) in a single portion. The suspension was stirred 3 hours at room temperature, slowly becoming a biphasic mixture of toluene over a thick orange oil. The reaction mixture was cooled to 0° C. and slowly neutralized with saturated aqueous sodium bicarbonate. The layers were separated and the aqueous layer extracted with additional ethyl acetate (2×200 mL). The organic layers were combined, washed with 200 mL brine, dried over sodium sulfate, filtered and concentrated to yield ethyl 1-tert-butyl-4-formyl-1H-pyrazole-3-carboxylate (18.6 g) as a tan-orange oil which solidified on standing. +APCI (M+H) 225.1; 1H NMR (400 MHz, CDCl3, δ): 10.37 (s, 1H), 8.14 (s, 1H), 4.48 (q, J=7.0 Hz, 2H), 1.65 (s, 9H), 1.44 (t, 3H).
Quantity
22.9 g
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:5]/[N:6]=[C:7](\[CH3:13])/[C:8]([O:10][CH2:11][CH3:12])=[O:9])([CH3:4])([CH3:3])[CH3:2].[Cl-].Cl[CH:16]=[N+](C)C.[C:20](=[O:23])(O)[O-].[Na+]>C1(C)C=CC=CC=1>[C:1]([N:5]1[CH:16]=[C:13]([CH:20]=[O:23])[C:7]([C:8]([O:10][CH2:11][CH3:12])=[O:9])=[N:6]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
22.9 g
Type
reactant
Smiles
C(C)(C)(C)N\N=C(\C(=O)OCC)/C
Name
Quantity
34 g
Type
reactant
Smiles
[Cl-].ClC=[N+](C)C
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with additional ethyl acetate (2×200 mL)
WASH
Type
WASH
Details
washed with 200 mL brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)N1N=C(C(=C1)C=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 18.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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